Stick Insect Hypertrehalosaemic Factor II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H75N13O15 |

|---|---|

Molecular Weight |

1146.3 g/mol |

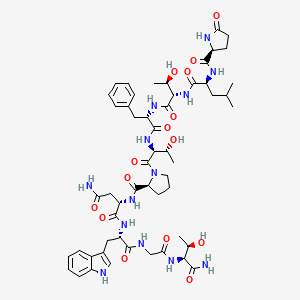

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C54H75N13O15/c1-26(2)20-35(60-48(76)34-17-18-41(72)59-34)50(78)65-44(28(4)69)53(81)63-36(21-30-12-7-6-8-13-30)51(79)66-45(29(5)70)54(82)67-19-11-16-39(67)52(80)62-38(23-40(55)71)49(77)61-37(22-31-24-57-33-15-10-9-14-32(31)33)47(75)58-25-42(73)64-43(27(3)68)46(56)74/h6-10,12-15,24,26-29,34-39,43-45,57,68-70H,11,16-23,25H2,1-5H3,(H2,55,71)(H2,56,74)(H,58,75)(H,59,72)(H,60,76)(H,61,77)(H,62,80)(H,63,81)(H,64,73)(H,65,78)(H,66,79)/t27-,28-,29-,34+,35+,36+,37+,38+,39+,43+,44+,45+/m1/s1 |

InChI Key |

HZDAWOVKRWJDTA-OKTXPXFWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(C(C)O)C(=O)N)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Discovery, Isolation, and Primary Structural Elucidation of Stick Insect Hypertrehalosaemic Factor Ii

The corpora cardiaca of the Indian stick insect, Carausius morosus, are the source of two decapeptide neuropeptides belonging to the adipokinetic hormone (AKH) family. nih.govnih.gov These peptides are known as hypertrehalosaemic factors because of their function in elevating trehalose (B1683222) levels in the insect's hemolymph. nih.govnih.gov The two factors, designated Carmo-HrTH-I and Carmo-HrTH-II, were first isolated using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

While both peptides share an identical primary amino acid sequence, they are structurally distinct. nih.gov Carmo-HrTH-II is the more abundant of the two. nih.gov The primary structure of Carmo-HrTH-II was determined using fast atom bombardment mass spectrometry (FAB-MS) and its associated metastable and tandem scanning techniques. nih.gov This analysis established the sequence as a decapeptide with the following structure: pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2. nih.gov

The structural assignment was confirmed by comparing the mass spectrum, chromatographic behavior, and biological activity of the natural peptide with a synthetically produced version, which were found to be identical. nih.gov A notable distinction of Carmo-HrTH-I is the presence of a hexose (B10828440) molecule C-glycosidically linked to the tryptophan residue at position 8, a modification absent in Carmo-HrTH-II. nih.govresearchgate.net

Molecular Biology and Biosynthetic Pathways of Stick Insect Hypertrehalosaemic Factor Ii

Gene Encoding the Precursor Peptide for Stick Insect Hypertrehalosaemic Factor II

The journey of this compound begins at the genetic level with the transcription of a gene encoding a precursor peptide. In insects, adipokinetic hormones (AKHs), the family to which hypertrehalosaemic hormones belong, are typically synthesized as a preprohormone. This larger precursor molecule contains a signal peptide, the hormone sequence itself, a glycine (B1666218) residue for amidation, a cleavage site, and an associated peptide known as the AKH-precursor-related peptide (APRP). nih.gov

While the specific gene sequence for the Carmo-HrTH-II precursor in Carausius morosus is not detailed in the available literature, transcriptomic analysis of the central nervous system has successfully identified the precursor transcripts for various neuropeptides. nih.gov It is from these transcriptomic data that the amino acid sequence of the preprohormone is deduced. The general structure of an AKH precursor gene involves exons encoding the signal peptide, the AKH, and the APRP, which are then spliced together to form the mature mRNA that is translated into the preprohormone.

Post-Translational Processing Mechanisms of the Preprohormone

Following translation, the preprohormone of this compound undergoes a series of crucial post-translational modifications to yield the biologically active neuropeptide. This intricate process ensures the correct structure and function of the final hormone.

The initial step involves the cleavage of the signal peptide from the N-terminus of the preprohormone as it enters the endoplasmic reticulum. Subsequently, the prohormone is cleaved at specific sites, typically by prohormone convertases, to release the hypertrehalosaemic hormone peptide and the associated APRP. nih.gov

A key modification for most AKH peptides, including Carmo-HrTH-II, is the amidation of the C-terminus. This is achieved through the action of a peptidylglycine alpha-amidating monooxygenase (PAM) enzyme, which converts the C-terminal glycine residue into an amide group. This amidation is critical for the biological activity and stability of the hormone. nih.gov

Another significant modification is the formation of a pyroglutamate (B8496135) residue at the N-terminus. This occurs through the cyclization of the N-terminal glutamine or glutamate (B1630785) residue, a modification that protects the peptide from degradation by exopeptidases. nih.gov The primary structure of Carmo-HrTH-II has been determined as pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2, confirming both the N-terminal pyroglutamate and the C-terminal amide. nih.gov

Characterization of Peptide Variants: Stick Insect Hypertrehalosaemic Factor I and Factor II Relationship

The corpora cardiaca of Carausius morosus produce two distinct hypertrehalosaemic factors, designated as Factor I (Carmo-HrTH-I) and Factor II (Carmo-HrTH-II). nih.gov Despite having identical primary amino acid sequences, these two peptides exhibit different retention times during reversed-phase high-performance liquid chromatography (RP-HPLC), indicating a structural difference. nih.gov

The key distinction between Carmo-HrTH-I and Carmo-HrTH-II lies in a unique post-translational modification of the tryptophan residue at position 8. In Carmo-HrTH-I, this tryptophan is C-mannosylated, meaning a mannose sugar molecule is attached to the indole (B1671886) ring of the tryptophan. researchgate.net This glycosylation event is a rare modification for neuropeptides and is responsible for the altered chromatographic behavior of Factor I compared to the unmodified Factor II. nih.gov In some related stick insect species, this tryptophan residue has been found to be modified to kynurenine. nih.gov

Functionally, both Carmo-HrTH-I and Carmo-HrTH-II are capable of inducing hypertrehalosaemia, the elevation of trehalose (B1683222) levels in the hemolymph. frontiersin.org Studies have shown that both peptides can also increase the heart contraction rate in C. morosus. frontiersin.org Dose-response analyses have indicated that there is no significant difference in the potency of Carmo-HrTH-I and Carmo-HrTH-II in activating the AKH receptor. researchgate.net

Table 1: Comparison of Stick Insect Hypertrehalosaemic Factor I and II

| Feature | Stick Insect Hypertrehalosaemic Factor I (Carmo-HrTH-I) | This compound (Carmo-HrTH-II) |

| Primary Amino Acid Sequence | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 |

| Post-Translational Modification at Trp-8 | C-mannosylation researchgate.net | Unmodified |

| Biological Activity | Hypertrehalosaemic, Cardioacceleratory frontiersin.org | Hypertrehalosaemic, Cardioacceleratory nih.govfrontiersin.org |

Transcriptomic and Proteomic Insights into Neuropeptide Expression in Carausius morosus

Comprehensive transcriptomic and neuropeptidomic analyses of the central nervous system of Carausius morosus have provided a deep understanding of the diversity and expression of neuropeptides, including the hypertrehalosaemic hormones. nih.govacs.orgresearchgate.net These studies have led to the identification of numerous neuropeptide and protein hormone precursors. nih.govacs.orgresearchgate.net

Using a combination of transcriptome sequencing and mass spectrometry, researchers have been able to assemble and identify a large number of neuropeptide precursors in C. morosus. nih.govacs.orgresearchgate.net The subsequent peptidomic analysis, employing techniques like MALDI-TOF and Orbitrap mass spectrometry, has confirmed the presence of many of these peptides in their mature, bioactive forms within the nervous tissue. nih.govacs.orgresearchgate.net

This integrated "peptidomics" approach has not only validated the expression of known neuropeptides like Carmo-HrTH-I and -II but has also revealed a surprisingly high number of heterozygous sequences, indicating allelic variation in the genes encoding these signaling molecules. nih.govacs.orgresearchgate.net Furthermore, these studies have highlighted the absence of certain neuropeptide families that are common in other insects, such as kinins and sulfakinins, suggesting a unique neuropeptide profile for the Phasmatodea. nih.govacs.orgresearchgate.net

The data generated from these transcriptomic and proteomic studies provide a crucial foundation for future functional analyses aimed at elucidating the specific roles of individual neuropeptides in the complex physiological and behavioral processes of the stick insect. nih.govacs.orgresearchgate.net

Receptor Biology and Intracellular Signal Transduction of Stick Insect Hypertrehalosaemic Factor Ii

Identification and Functional Characterization of the Adipokinetic Hormone Receptor (AKHR)

The receptor for the adipokinetic hormone (AKH) in the Indian stick insect, Carausius morosus, has been successfully identified, cloned, and sequenced from both fat body and nervous tissues. frontiersin.orgnih.gov Initial attempts to sequence the receptor yielded shorter, non-functional clones, but subsequent efforts led to the identification of a full-length open reading frame of 1587 base pairs. This sequence translates into a deduced protein of 528 amino acids. frontiersin.org

Phylogenetic analysis of the cloned receptor sequence confirms its classification within the AKH receptor clade, distinguishing it from other related insect neuropeptide receptors like those for corazonin (B39904) (Crz) and AKH/Crz-related peptide (ACP). frontiersin.orgnih.gov The stick insect AKH receptors form a distinct cluster, grouping together as a sister group to other putative Phasmatodean AKH receptors. nih.govresearchgate.net

Functional characterization was achieved by expressing the cloned receptor, termed Carmo-AKHR, in a mammalian cell line (CHO-K1) engineered to couple with a Gq protein. nih.govresearchgate.net In this in vitro system, the receptor's activation could be measured by monitoring bioluminescence resulting from intracellular calcium mobilization. researchgate.net Crucially, these functional assays demonstrated that the receptor is selectively activated by AKH peptides. frontiersin.org When tested against other related neuropeptides, such as Aedae-ACP and Aedae-Crz from the mosquito Aedes aegypti, no significant activation of the C. morosus receptor was observed, confirming it is a true AKH receptor. frontiersin.orgnih.govresearchgate.net The receptor is potently activated by the two endogenous hypertrehalosaemic peptides found in C. morosus, Carmo-HrTH-I and Carmo-HrTH-II. researchgate.net These findings from in vitro receptor assays corroborate earlier in vivo studies, affirming that the physiological effects of endogenous AKHs, such as hypertrehalosemia, are mediated through this specific receptor. frontiersin.orgnih.gov

Classification of the Stick Insect AKHR as a G Protein-Coupled Receptor (GPCR)

The Adipokinetic Hormone Receptor (AKHR) in the stick insect Carausius morosus is unequivocally classified as a G protein-coupled receptor (GPCR). frontiersin.orgnih.gov This classification is based on its structural and functional properties, which are characteristic of the vast GPCR superfamily. nih.gov Structurally, analysis of the 528-amino acid sequence of the Carmo-AKHR predicts a topology featuring seven transmembrane helices, a hallmark of GPCRs. frontiersin.org

Functionally, the mechanism of action of the AKHR involves coupling to intracellular G proteins to transduce the extracellular signal—binding of the AKH peptide—into a cellular response. frontiersin.orgmdpi.com The experimental setup used for its characterization, where the receptor was expressed in mammalian cells and coupled to a Gq protein to elicit a calcium-dependent luminescent signal, provides direct evidence of its nature as a GPCR. nih.govresearchgate.net Furthermore, phylogenetic analyses consistently place the Carmo-AKHR within the rhodopsin-like (Class A) family of GPCRs, alongside other insect AKH receptors. frontiersin.org Transcriptome studies in C. morosus have also identified a large number of putative GPCR genes, highlighting the importance of this receptor family in insect physiology. nih.govmdpi.com

Molecular Basis of Ligand-Receptor Interaction

Identification of Critical Receptor Residues for Stick Insect Hypertrehalosaemic Factor II Binding

The interaction between this compound and its receptor is dependent on specific amino acid residues within the AKHR. Through homology modeling and molecular dynamics simulations, researchers have identified a putative ligand-binding pocket within the C. morosus AKHR. nih.gov Crucial residues for ligand binding have been located in the sixth and seventh transmembrane (TM) domains and the second extracellular loop (ECL2) of the receptor model. nih.gov

In silico docking studies of a putative AKHR from C. morosus highlighted several key interactions. nih.gov These studies noted stable interactions between the ligand and receptor residues such as Gln7.35 and Tyr6.51, as well as π-π stacking with Phe3.36 and Trp6.59. nih.gov Another critical residue identified in the stick insect's putative AKH receptor is Arg187 (position 3.32), which is suggested to be important for AKH binding. nih.gov This finding is consistent with observations in the desert locust, where an arginine residue in the AKHR was also found to be instrumental in binding its respective AKH. nih.gov These specific residues are considered vital for anchoring the peptide ligand within the receptor's binding pocket and initiating the conformational changes required for receptor activation.

Structure-Activity Relationships: Importance of Peptide Termini and Amino Acid Substitutions

The biological activity of this compound (Carmo-HrTH-II) is highly sensitive to its primary structure, including its length and specific amino acid sequence. Structure-activity relationship (SAR) studies, using both in vivo bioassays and in vitro receptor assays, have revealed strict structural requirements for the effective activation of the C. morosus AKH receptor. nih.govnih.govnih.gov

Importance of Peptide Termini: The termini of the decapeptide are critical for its function. Carmo-HrTH-II is characterized by a pyroglutamate (B8496135) (pGlu) residue at the N-terminus and an amidated C-terminus. frontiersin.org Modifications to these termini, such as replacing the N-terminal pGlu, result in a complete loss of biological activity. frontiersin.orgfrontiersin.org This indicates that the blocked termini are essential for receptor recognition and activation, likely by maintaining a specific conformation and protecting the peptide from degradation. nih.govfrontiersin.org

Effect of Peptide Chain Length: The length of the peptide chain is another crucial factor. Carmo-HrTH-II is a decapeptide. nih.gov When tested, related octapeptides, such as Peram-CAH-II which has an identical N-terminal eight-amino-acid sequence, elicit only a weak response (around 30% of the maximum hypertrehalosemic effect). nih.govfrontiersin.org Other tested octapeptides showed no significant activity. nih.gov In vitro receptor assays confirmed that while octa- and nonapeptide versions of Carmo-HrTH-II could still activate the receptor, their efficacy was reduced by 5- to 10-fold, demonstrating a clear preference for the full-length decapeptide. nih.govresearchgate.netfrontiersin.org This suggests that the two C-terminal amino acids are important for optimal receptor interaction. nih.gov

Amino Acid Substitutions: The identity of individual amino acids at specific positions is vital for receptor activation. Alanine-scanning mutagenesis, where each amino acid of Carmo-HrTH-II is systematically replaced by alanine (B10760859), has provided detailed insights. frontiersin.org

Essential Residues: Replacement of the aromatic residues Phenylalanine at position 4 (Phe4) or Tryptophan at position 8 (Trp8) with alanine completely abolishes activity. nih.govnih.govfrontiersin.org This highlights the indispensability of these aromatic side chains for ligand-receptor interaction.

Very Important Residues: Substituting Threonine at position 3 (Thr3) or position 5 (Thr5) with alanine leads to a very severe loss of activity, reducing efficacy by more than 100-fold. nih.govfrontiersin.org

Moderately Important Residues: Alanine substitutions at positions 2, 6, 7, and 9 result in a moderate reduction in efficacy, typically between 5- and 10-fold. frontiersin.org

Tolerated Substitutions: The substitution of Leucine at position 2 (Leu2) with alanine has no significant impact on activity in vivo, suggesting the bulky side chain is not critical. nih.gov Similarly, replacing Threonine at position 10 (Thr10) with alanine has no deleterious effect on receptor activation in vitro. frontiersin.org In fact, a naturally occurring analog, Phyle-CC, which has a Serine at position 10, is as potent as Carmo-HrTH-II. frontiersin.org

These findings collectively indicate that the C. morosus AKH receptor is highly selective, requiring a full-length decapeptide with specific, unmodified termini and crucial aromatic and other residues at key positions for full biological activity. nih.govnih.gov

Table 1: Effect of Amino Acid Substitutions and Modifications on Carmo-HrTH-II Activity This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Position/Modification | Original Residue | Substitution/Modification | Relative Activity/Efficacy | Reference |

|---|---|---|---|---|

| 1 (N-terminus) | pGlu | N-acetyl-Glu | No activity | frontiersin.org |

| 2 | Leu | Ala | No impact (in vivo); ~5-10 fold reduction (in vitro) | nih.govfrontiersin.org |

| 3 | Thr | Ala | No effect (in vivo); >100-fold reduction (in vitro) | nih.govfrontiersin.org |

| 4 | Phe | Ala | Eliminated activity | nih.govnih.govfrontiersin.org |

| 5 | Thr | Ala | No effect (in vivo); >100-fold reduction (in vitro) | nih.govfrontiersin.org |

| 6 | Pro | Ala | ~5-10 fold reduction (in vitro) | frontiersin.org |

| 7 | Asn | Ala | Very small increase (in vivo); ~5-10 fold reduction (in vitro) | nih.govfrontiersin.org |

| 8 | Trp | Ala | Eliminated activity | nih.govfrontiersin.org |

| 9 | Gly | Ala | ~5-10 fold reduction (in vitro) | frontiersin.org |

| 10 | Thr | Ala | No deleterious effect | frontiersin.org |

| 10 | Thr | Ser | As potent as native peptide | frontiersin.org |

Intracellular Signal Transduction Cascades Triggered by this compound

Role of Canonical Second Messengers (e.g., Cyclic AMP, Intracellular Ca2+ Mobilization)

The activation of the Adipokinetic Hormone Receptor (AKHR) by this compound initiates a cascade of intracellular signaling events. Evidence strongly points to the involvement of intracellular calcium (Ca2+) as a key second messenger in this pathway. nih.gov The functional characterization of the Carmo-AKHR was performed using an in vitro assay that directly measures receptor activation by detecting Gq-protein-mediated intracellular Ca2+ mobilization. nih.govresearchgate.net This provides direct evidence that ligand binding to the receptor leads to an increase in cytosolic Ca2+ levels. nih.gov

While the involvement of Ca2+ is clearly demonstrated by these in vitro studies, the complete signal transduction pathway downstream of the receptor has not been fully elucidated in C. morosus. nih.gov It is known that for AKHs in other insects, receptor activation leads to the stimulation of enzymes like glycogen (B147801) phosphorylase, a process often mediated by second messengers. nih.gov Generally, GPCRs transduce signals by activating heterotrimeric G-proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, leading to Ca2+ release and protein kinase activation. mdpi.com However, whether cAMP is also involved in the AKH signaling pathway in C. morosus has not been definitively established by the available research. The current in vitro data primarily supports a Ca2+ signaling route following Carmo-HrTH-II binding to its receptor. nih.gov

Activation of Downstream Enzymatic Pathways (e.g., Glycogen Phosphorylase)

The binding of this compound to its G protein-coupled receptor (GPCR) on the surface of fat body cells initiates a cascade of intracellular events, a primary outcome of which is the mobilization of energy reserves. This process is critically dependent on the activation of key enzymes involved in carbohydrate metabolism, most notably glycogen phosphorylase.

Upon receptor activation, the associated G protein stimulates downstream effectors, leading to the production of second messengers. In insects, this often involves the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, or the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). pnas.org These second messengers, in turn, trigger a kinase cascade that culminates in the phosphorylation and activation of glycogen phosphorylase. pnas.org

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. The subsequent conversion of glucose-1-phosphate to trehalose (B1683222), the primary blood sugar in insects, leads to an increase in its concentration in the hemolymph. pnas.org This hypertrehalosaemic effect is the hallmark of Carmo-HrTH-II activity and provides a readily available energy source for various physiological processes. nih.govresearchgate.net

Research has demonstrated that synthetic Carmo-HrTH-II can effectively stimulate the activation of glycogen phosphorylase, leading to a measurable increase in hemolymph carbohydrates in Carausius morosus. nih.gov The efficiency of this activation is dependent on the structural integrity of the Carmo-HrTH-II peptide, with alterations to its amino acid sequence potentially reducing or abolishing its biological activity. researchgate.net

Table 1: Research Findings on the Activation of Glycogen Phosphorylase by Adipokinetic Hormones

| Organism | Hormone | Key Findings | Reference |

| Carausius morosus | Carmo-HrTH-II | Induces hypertrehalosemia through the mobilization of carbohydrates from the fat body, a process involving glycogen phosphorylase activation. | nih.govresearchgate.net |

| Locusts | Adipokinetic Hormone (AKH) | AKH binds to a G(q)-protein-coupled receptor, activating phospholipase C and leading to a kinase cascade that activates glycogen phosphorylase. | pnas.org |

| Cockroaches | Adipokinetic Hormone (AKH) | Similar to locusts, AKH signaling activates glycogen phosphorylase to mobilize carbohydrates for flight. | pnas.org |

Involvement of Kinase Pathways (e.g., Extracellular Signal-Regulated Kinase 1/2)

The signal transduction pathway initiated by this compound involves a complex network of protein kinases that amplify the initial signal from the receptor. While the precise details of all involved kinases in Carausius morosus are still under investigation, evidence from studies on related insect hormone systems, particularly those involving G protein-coupled receptors (GPCRs), points to the likely involvement of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway.

The ERK1/2 pathway is a highly conserved signaling module that regulates a multitude of cellular processes. In the context of insect GPCR signaling, the activation of these receptors can lead to the stimulation of the ERK1/2 cascade. nih.gov This activation is typically mediated through a series of phosphorylation events, often initiated by protein kinase C (PKC) or other upstream kinases that are themselves activated by second messengers like diacylglycerol or calcium ions.

While direct experimental evidence linking Carmo-HrTH-II to ERK1/2 activation in Carausius morosus is not yet available, the established role of ERK1/2 in other insect GPCR signaling pathways suggests it is a plausible downstream target. The activation of ERK1/2 could play a role in modulating the activity of transcription factors or other cellular proteins, thereby influencing longer-term metabolic responses to Carmo-HrTH-II.

Table 2: Research Findings on the Involvement of Kinase Pathways in Adipokinetic Hormone Signaling

| Pathway Component | Role in GPCR Signaling | Potential Relevance to Carmo-HrTH-II | Reference |

| Protein Kinase C (PKC) | Activated by diacylglycerol, a product of phospholipase C activity following GPCR stimulation. | Likely involved in the initial stages of the kinase cascade following Carmo-HrTH-II receptor binding. | pnas.org |

| Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) | A downstream target of some insect GPCRs, involved in regulating various cellular processes. | Potentially activated as part of the broader signaling response to Carmo-HrTH-II, although direct evidence is pending. | nih.gov |

Physiological Functions and Biological Actions of Stick Insect Hypertrehalosaemic Factor Ii

Primary Role in Carbohydrate Metabolism: The Hypertrehalosaemic Effect

The most prominent function of Stick Insect Hypertrehalosaemic Factor II is its hypertrehalosaemic effect, which is the elevation of trehalose (B1683222) levels in the hemolymph (the insect equivalent of blood). frontiersin.orgnih.govnih.gov Trehalose is the primary sugar transported in the hemolymph and serves as a readily available energy source for various tissues. nih.gov The hormone initiates a cascade of events that ensures a steady supply of this vital carbohydrate. nih.gov

The hypertrehalosaemic effect begins with the mobilization of energy reserves from the fat body, the central organ for metabolism and nutrient storage in insects. frontiersin.orgnih.gov Carmo-HrTH-II acts on receptors in the fat body cells, stimulating the breakdown of stored glycogen (B147801)—a process known as glycogenolysis. nih.gov The hormone activates the enzyme glycogen phosphorylase, which catalyzes the conversion of glycogen into glucose-1-phosphate. nih.gov This product is then used in the synthesis of trehalose, which is subsequently released from the fat body into the hemolymph for transport throughout the insect's body. nih.gov

By triggering the release of trehalose from the fat body, this compound directly increases and maintains the concentration of carbohydrates circulating in the hemolymph. frontiersin.orgnih.govnih.gov This action is critical for providing tissues with the energy required for their functions. Research on Carausius morosus has demonstrated this effect clearly. In laboratory settings, the injection of synthetic Carmo-HrTH-II into ligated stick insects (where the head is separated from the thorax to prevent other hormonal interference) results in a significant and measurable increase in hemolymph carbohydrate levels. nih.gov

Table 1: Hypertrehalosaemic Effect of Carmo-HrTH-II in Carausius morosus

This table shows the increase in hemolymph carbohydrate concentration following the administration of synthetic this compound.

| Parameter | Measurement | Source |

|---|

| Average Increase in Hemolymph Carbohydrates | 5.2 ± 0.4 mg/ml | nih.gov |

Myotropic Activity: Regulation of Heart Contraction in Stick Insects

In addition to its metabolic role, this compound exhibits myotropic (muscle-stimulating) activity, specifically influencing the heart rate. frontiersin.orgnih.gov In ligated stick insects, the application of Carmo-HrTH-II leads to a significant increase in the rate of heart contractions. frontiersin.orgnih.gov This cardio-stimulatory effect suggests that the same hormone that mobilizes energy can also help circulate it more rapidly throughout the body by increasing the heart's pumping frequency. frontiersin.org The comparable responses of both carbohydrate mobilization and heart rate to the hormone and its analogs suggest that the same receptor is likely involved in both the fat body and the heart muscle tissue. nih.gov

Table 2: Cardio-Stimulatory Effect of Carmo-HrTH-II in Carausius morosus

This table illustrates the change in heart beat rate in ligated stick insects upon application of 20 pmol of the endogenous AKH peptides, including Carmo-HrTH-II.

| Condition | Heart Rate (beats/min) | Source |

|---|---|---|

| Baseline Rate | 41 | frontiersin.org |

| After Peptide Application | 53 | frontiersin.org |

Potential Involvement in broader Physiological Adaptations (e.g., stress responses)

The physiological actions of Carmo-HrTH-II may also be linked to broader adaptations, such as responses to stress. The low resting heart rate and metabolic reactions in stick insects are considered evolutionary consequences of their cryptic defense strategy, which includes feigning death (thanatosis) to avoid predators. nih.gov This state involves a significant shutdown of metabolism. nih.gov The ability of Carmo-HrTH-II to rapidly mobilize energy and stimulate the circulatory system suggests it could play a role in the transition out of such a metabolically suppressed state or in preparing the insect for "fight or flight" responses, even if the primary defense is to remain motionless. nih.gov

Regulation of Stick Insect Hypertrehalosaemic Factor Ii Synthesis and Release

Neuroendocrine Control Mechanisms Governing Peptide Secretion from the Corpus Cardiacum

The synthesis and release of Stick Insect Hypertrehalosaemic Factor II are orchestrated by the corpus cardiacum, a key neuroendocrine gland in insects that is functionally analogous to the vertebrate pituitary gland. nih.govresearchgate.net This gland contains intrinsic neurosecretory cells that produce and store Carmo-HrTH-II. researchgate.netnih.gov The release of this hypertrehalosaemic hormone into the hemolymph is not a continuous process but is instead triggered by specific neural and potentially hormonal signals originating from the brain. nih.gov

The corpus cardiacum is intricately connected to the brain, receiving inputs from various neurosecretory cells. nih.gov While the precise triggers for Carmo-HrTH-II release in Carausius morosus are not fully elucidated, research in other insects suggests that various neuropeptides can modulate the activity of the corpus cardiacum. nih.gov These signaling molecules act as releasing or inhibitory factors, thereby controlling the secretion of stored hormones like Carmo-HrTH-II in response to physiological demands, such as stress or increased energy expenditure. nih.gov For instance, in some insects, neuropeptides like corazonin (B39904) and eclosion hormone have been shown to influence the release of other peptide hormones. mdpi.com It is plausible that similar neurohormonal pathways regulate the secretion of Carmo-HrTH-II in the stick insect.

The primary function of Carmo-HrTH-II is to elevate the concentration of trehalose (B1683222), the main blood sugar in insects, in the hemolymph. nih.govfrontiersin.org This is achieved by stimulating the breakdown of glycogen (B147801) stores in the fat body, a metabolic organ comparable to the vertebrate liver and adipose tissue. nih.govmdpi.com The release of Carmo-HrTH-II from the corpus cardiacum is therefore a critical step in the insect's ability to manage its energy homeostasis.

Table 1: Key Structures and Hormones in the Neuroendocrine Regulation of Carmo-HrTH-II

| Feature | Description | Role in Regulation |

|---|---|---|

| Corpus Cardiacum | A major neuroendocrine gland attached to the brain. researchgate.net | Synthesizes, stores, and releases Carmo-HrTH-II. nih.gov |

| Neurosecretory Cells | Specialized neurons that produce hormones. nih.gov | Produce releasing or inhibitory factors that control the corpus cardiacum. nih.gov |

| Fat Body | The primary metabolic organ in insects. nih.gov | The target tissue for Carmo-HrTH-II, where it stimulates glycogenolysis. mdpi.com |

| Trehalose | The main sugar in insect hemolymph. nih.gov | Its concentration is increased by the action of Carmo-HrTH-II. frontiersin.org |

Enzymatic Inactivation and Degradation of this compound in Hemolymph

Once released into the hemolymph, the action of this compound is not indefinite. The duration of its signaling is controlled by enzymatic degradation, which ensures a rapid and precise regulation of carbohydrate metabolism. Like other peptide hormones, Carmo-HrTH-II is susceptible to breakdown by various peptidases present in the insect's circulatory fluid.

The structure of Carmo-HrTH-II, like other members of the AKH family, features protective modifications at its ends: a pyroglutamate (B8496135) (pGlu) at the N-terminus and an amide group at the C-terminus. nih.gov These modifications are thought to confer some resistance against exopeptidases, thereby increasing the hormone's half-life in the hemolymph. nih.gov

Despite these protections, Carmo-HrTH-II is eventually inactivated by specific enzymes. While the exact peptidases responsible for the degradation of Carmo-HrTH-II in Carausius morosus have not been definitively identified, studies on other insect species have implicated membrane-bound and soluble peptidases in the hemolymph and at the surface of target tissues in the breakdown of AKH-family peptides. The half-life of a related hormone in the stick insect, Carmo-HrTH-I, has been calculated to be approximately five minutes, suggesting a rapid clearance from the hemolymph. It is likely that Carmo-HrTH-II has a similarly short biological half-life, allowing for a dynamic and responsive control of energy substrate levels.

Table 2: Characteristics of Carmo-HrTH-II Degradation

| Feature | Description | Significance |

|---|---|---|

| N-terminal Modification | Pyroglutamate (pGlu) residue. nih.gov | Provides protection against exopeptidases. nih.gov |

| C-terminal Modification | Amidation. nih.gov | Provides protection against exopeptidases. nih.gov |

| Degrading Enzymes | Hemolymphatic peptidases. | Terminate the hormonal signal. |

| Estimated Half-life | Likely short, similar to related peptides. | Allows for rapid and precise metabolic control. |

Insights into Regulatory Feedback Loops and Homeostatic Control

The maintenance of stable internal conditions, or homeostasis, is a fundamental principle of physiology. In the context of carbohydrate metabolism in the stick insect, this involves regulatory feedback loops that control the levels of both this compound and trehalose in the hemolymph.

While direct evidence for specific feedback mechanisms for Carmo-HrTH-II in Carausius morosus is limited, the general principles of endocrine regulation suggest their existence. A classic negative feedback loop would involve the product of the hormonal action inhibiting further hormone release. In this case, elevated levels of hemolymph trehalose, resulting from the action of Carmo-HrTH-II, could potentially inhibit the further secretion of the hormone from the corpus cardiacum. nih.govresearchgate.net This would prevent an excessive and potentially detrimental rise in blood sugar levels.

Conversely, low levels of hemolymph trehalose could serve as a stimulus for the release of Carmo-HrTH-II, thus completing the homeostatic circuit. This type of feedback is crucial for maintaining energy balance, especially during periods of fasting or increased activity.

Furthermore, research in other insects, such as Drosophila melanogaster, has revealed more complex feedback mechanisms involving other hormones. For instance, there can be feedback signaling from octopaminergic neurons to the AKH-producing cells. sdbonline.org Additionally, there is evidence for a negative auto-regulatory loop in the regulation of the Akh gene itself. sdbonline.org It is conceivable that similar intricate feedback networks, potentially involving other neurohormones, are at play in the stick insect to ensure a finely-tuned regulation of its energy metabolism. The interplay between hypertrehalosaemic hormones like Carmo-HrTH-II and potential hypotrehalosemic factors (hormones that lower blood sugar) would also contribute to this precise homeostatic control. nih.govresearchgate.net

Comparative Endocrinology and Evolutionary Perspectives of Stick Insect Hypertrehalosaemic Factor Ii

Diversity and Conservation of AKH/RPCH Family Peptides Across Arthropods

The Adipokinetic Hormone (AKH)/Red Pigment-Concentrating Hormone (RPCH) family represents a large and diverse group of neuropeptides crucial to arthropod physiology. nih.gov These peptides are primarily known for their role in mobilizing energy reserves from the fat body, which is functionally analogous to the vertebrate liver and adipose tissue. nih.govfrontiersin.org The family is characterized by peptides that are typically 8, 9, or 10 amino acids in length, with a pyroglutamate (B8496135) (pGlu) residue blocking the N-terminus and an amide group blocking the C-terminus. nih.gov These terminal modifications are believed to protect the peptides from degradation by exopeptidases in the insect's hemolymph, thereby extending their biological half-life. nih.gov

Across the insect orders, there is a remarkable diversity, with over 47 known naturally occurring analogues identified. nih.gov Despite this sequence variation, certain structural features are highly conserved, reflecting their shared ancestry and fundamental role in metabolic regulation. nih.gov Neuropeptide precursors often exhibit a high degree of divergence in their amino acid sequences, with biological activity residing in small, highly conserved regions of the mature peptide. nih.gov The distribution of these various peptide structures is not random; rather, it often correlates with the phylogenetic relationships between different insect groups. nih.gov For instance, specific peptide forms are characteristic of certain orders or families, making them valuable tools for chemosystematics. nih.govnih.gov This combination of conserved core function and structural diversity makes the AKH/RPCH family a compelling subject for studying neuropeptide evolution. nih.govnih.gov

Table 1: Examples of AKH/RPCH Family Peptides This table is interactive. You can sort and filter the data.

| Peptide Name | Abbreviation | Source Organism (Order) | Primary Structure |

|---|---|---|---|

| Stick Insect Hypertrehalosaemic Factor II | Carmo-HrTH-II | Carausius morosus (Phasmatodea) | pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2 |

| Tenebrio molitor Hypertrehalosaemic Hormone | Tenmo-HrTH | Tenebrio molitor (Coleoptera) | pGlu-Leu-Asn-Phe-Ser-Pro-Asn-Trp-NH2 |

| Polyphaga aegyptiaca Hypertrehalosaemic Hormone | Polae-HrTH | Polyphaga aegyptiaca (Blattodea) | pGlu-Val-Asn-Phe-Ser-Pro-Ser-Trp-NH2 |

| Manduca sexta Adipokinetic Hormone | Manse-AKH | Manduca sexta (Lepidoptera) | pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 |

| Red Pigment-Concentrating Hormone | Panbo-RPCH | Pandalus borealis (Decapoda) | pGlu-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 |

| Blaberus discoidalis Hypertrehalosaemic Hormone | Bladi-HTH | Blaberus discoidalis (Blattodea) | pGlu-Val-Asn-Phe-Ser-Pro-Gly-Trp-Gly-Thr-NH2 |

Phylogenetic Analysis and Evolutionary Trajectories of Hypertrehalosaemic Peptides

The primary structures of hypertrehalosaemic peptides serve as powerful molecular markers for reconstructing the evolutionary history of insects. nih.govnih.gov Phylogenetic studies, particularly within the order Blattodea (cockroaches), have demonstrated that the type of hypertrehalosaemic hormone present in the corpora cardiaca correlates strongly with taxonomic groupings. nih.gov For example, members of the Blattidae family typically possess two hypertrehalosaemic octapeptides, whereas species in the Blaberidae and Blattellidae families have a single hypertrehalosaemic decapeptide. nih.gov Such distinct patterns allow for the use of neuropeptide profiles in a proteomic approach to clarify and confirm phylogenetic relationships among species. nih.gov

The evolutionary trajectory of these peptides can be traced through comparative analysis. For instance, the hypertrehalosaemic peptide Tenmo-HrTH, first identified in the tenebrionid beetle Tenebrio molitor, was later found in the cockroach Polyphaga aegyptiaca, an ancient species considered to be near the origin of the Blattaria phyletic tree. nih.govnih.gov This shared peptide suggests a conserved ancestral sequence. This compound (Carmo-HrTH-II) from Carausius morosus shows close structural homology to other insect neuropeptides, including those from cockroaches, further linking these groups. nih.gov The evolution of the broader AKH/RPCH family is thought to be linked to gene duplication and subsequent divergence, with some theories suggesting a common ancestor shared with molluscan APGWamide precursors. nih.gov By mapping the distribution of specific peptide sequences onto insect phylogenies, researchers can pinpoint key evolutionary events, such as gene loss or the emergence of novel peptide structures. nih.gov

Functional Conservation Versus Divergence in Metabolic Roles Across Insect Species

The primary and most conserved function of the AKH/RPCH peptide family is the regulation of energy metabolism. nih.govfrontiersin.org These hormones are released during periods of high energy demand, such as flight or starvation, and act on the fat body to stimulate the breakdown of stored macromolecules. nih.govfrontiersin.org This action elevates the concentration of circulating metabolites—primarily trehalose (B1683222) in many insects or diacylglycerols in others—which are then transported via the hemolymph to be used as fuel by the muscles. nih.gov In the stick insect Carausius morosus, the two endogenous peptides, Carmo-HrTH-I and Carmo-HrTH-II, exemplify this conserved role by reliably increasing hemolymph trehalose levels. nih.gov

Despite this highly conserved metabolic function, there is evidence of functional divergence across different insect species and even within a single organism. nih.gov The specific metabolite mobilized can differ; for example, locusts primarily mobilize lipids for long-distance flight, whereas cockroaches and stick insects mobilize carbohydrates. This reflects an adaptation to the specific physiological needs of the species. Beyond metabolism, these peptides can acquire secondary functions. In Carausius morosus, for instance, the native AKH peptides are also capable of increasing the rate of heart contraction under certain experimental conditions, demonstrating a cardiostimulatory role in addition to their hypertrehalosaemic one. nih.gov In other insects, related peptides are involved in a wide array of processes, indicating that while the ancestral role in energy mobilization is often retained, the functional repertoire of the AKH/RPCH family has expanded and diversified throughout insect evolution. frontiersin.orgnih.gov

Table 2: Functional Roles of AKH/HrTH Peptides This table is interactive. You can sort and filter the data.

| Function | Description | Example Species |

|---|---|---|

| Conserved Metabolic Roles | ||

| Hypertrehalosaemia | Stimulation of glycogenolysis in the fat body to release trehalose into the hemolymph. | Carausius morosus, Periplaneta americana |

| Adipokinesis | Stimulation of triacylglycerol lipase (B570770) in the fat body to release diacylglycerols into the hemolymph. | Locusta migratoria, Manduca sexta |

| Divergent/Secondary Roles | ||

| Myotropic Activity | Stimulation of muscle contraction, including heart muscle. | Carausius morosus |

| Inhibition of Protein Synthesis | Downregulation of protein synthesis to conserve energy during stress. | Various insects |

| Regulation of Reproduction | Indirect effects on lipid metabolism related to reproductive efforts. | Various insects |

Evolutionary Significance of Peptide Modifications (e.g., C-mannosylation)

Post-translational modifications are critical for the function and stability of many neuropeptides, and their evolutionary history provides insights into the refinement of biological signaling. A particularly noteworthy modification within the context of stick insect hypertrehalosaemic hormones is C-mannosylation. This is a rare type of glycosylation where an α-mannose molecule is attached via a stable C-C bond to the indole (B1671886) ring of a tryptophan residue. uzh.chprotpi.ch This modification typically occurs at the first tryptophan in a specific WxxW consensus sequence. uzh.chresearchgate.net

The evolutionary significance of C-mannosylation is highlighted by its unusual distribution. While found in many eukaryotes, it is generally thought to be absent from insects and fungi. uzh.ch Its discovery in the hypertrehalosaemic hormone of the stick insect Carausius morosus (Carmo-HrTH-I) was therefore exceptional. researchgate.netnih.gov This finding suggests either a secondary loss of the C-mannosylation machinery in most other insect lineages or a unique retention or re-acquisition in the Phasmatodea lineage. The C. morosus stick insect is a unique model system because its corpora cardiaca produce two nearly identical hypertrehalosaemic peptides: Carmo-HrTH-II and Carmo-HrTH-I, with the latter being C-mannosylated at the tryptophan residue at position 8. researchgate.net

The proposed functions of C-mannosylation include enhancing the structural stability of the peptide, promoting correct protein folding in the endoplasmic reticulum, and affecting protein secretion and trafficking. researchgate.netnih.govelifesciences.org By potentially altering the peptide's conformation, C-mannosylation could influence its interaction with its receptor, thereby modulating its biological activity. The presence of both a mannosylated and a non-mannosylated version of the same hormone in the stick insect offers a rare natural experiment to investigate the precise evolutionary advantage conferred by this modification. researchgate.net

Advanced Research Methodologies for Studying Stick Insect Hypertrehalosaemic Factor Ii

Bioanalytical Techniques for Peptide Identification and Quantification

The initial isolation and characterization of Stick Insect Hypertrehalosaemic Factor II from the corpora cardiaca (a major insect neuroendocrine gland) are critically dependent on a combination of high-resolution separation and mass analysis techniques.

High-resolution mass spectrometry is indispensable for the definitive identification and sequencing of neuropeptides like Hypertrehalosaemic Factor II. Early structural elucidation was accomplished using Fast Atom Bombardment Mass Spectrometry (FAB-MS). nih.gov This technique successfully determined the primary structure of the peptide from the Indian stick insect, Carausius morosus, as a decapeptide with the sequence pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH2. nih.gov The assigned structure showed significant similarity to other known insect neuropeptides. nih.gov

Modern approaches frequently employ tandem mass spectrometry (MS/MS) techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high specificity and sensitivity for analyzing complex biological samples. nih.govmdpi.com In LC-MS/MS, the peptide is first separated chromatographically before being introduced into the mass spectrometer, where it is ionized, fragmented, and its fragments are analyzed to confirm its amino acid sequence. nih.govmdpi.com For instance, research on the Vietnamese stick insect, Baculum extradentatum, utilized MALDI-TOF MS/MS (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry) to analyze extracts. nih.gov This analysis confirmed that the primary hypertrehalosaemic peptide in this species is identical to that found in Carausius morosus, known as Carmo-HrTH-II. nih.gov

These mass spectrometric methods are powerful enough to not only determine the primary sequence but also to identify post-translational modifications. nih.gov

Chromatographic techniques are fundamental for the purification of this compound from crude extracts of the corpora cardiaca. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prominently used method for this purpose. nih.govnih.gov In this technique, the crude extract is passed through a column containing a nonpolar stationary phase. Peptides are then eluted with a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.

This method proved crucial in separating the two distinct hypertrehalosaemic factors present in Carausius morosus. nih.govnih.gov The target compound, Hypertrehalosaemic Factor II (Carmo-HrTH-II), was the later-eluting and more abundant of the two peptides. nih.gov The successful isolation via RP-HPLC is a necessary prerequisite for subsequent analysis by mass spectrometry and for use in biological assays. nih.govnih.gov The purity and identity of the isolated natural peptide are often confirmed by comparing its chromatographic behavior and mass spectra with a synthetically produced version of the peptide. nih.gov

Molecular and Genetic Manipulation Techniques

Advanced molecular and genetic manipulation techniques have become indispensable for elucidating the functional roles of neuropeptides like the this compound (a member of the adipokinetic hormone family). These methods allow for precise investigation from the gene level to the organismal response.

Gene Cloning and Expression Analysis

The foundational step in the molecular analysis of this compound (Carmo-HrTH-II) and its signaling system is the identification and cloning of the gene encoding its receptor. The receptor for the adipokinetic hormone (AKH) in the Indian stick insect, Carausius morosus, was successfully identified, cloned, and sequenced from both fat body and nervous tissues using a combination of bioinformatics and cloning techniques. nih.govresearchgate.net The process involved reverse transcription PCR (RT-PCR) and rapid amplification of cDNA ends (RACE) to obtain the full-length coding sequence of the receptor gene. nih.govnih.gov

Phylogenetic analysis of the cloned Carausius morosus AKH receptor (Carmo-AKHR) sequence confirmed its placement within the AKH receptor clade, distinct from related receptors for corazonin (B39904) (Crz) and AKH/Crz-related peptide (ACP). nih.govresearchgate.net This classification is crucial as it validates that the cloned receptor is the authentic target for the endogenous AKH peptides in the stick insect. nih.govresearchgate.net

Expression analysis, often conducted using techniques like quantitative RT-PCR, reveals the tissue-specific distribution of the receptor mRNA. nih.gov In insects, AKH receptors are typically found in the fat body, consistent with their role in mobilizing energy reserves. nih.govsdbonline.org For instance, in the silkworm Bombyx mori, the highest expression of the primary AKH receptor (BmAKHR1) is found in the larval fat body and head, and in the adult fat body and testes. nih.gov In Drosophila melanogaster, the AKH receptor (AKHR) is also expressed in the fat body from late embryonic stages onwards. sdbonline.org The cloning and expression profiling of the Carmo-AKHR provides the necessary tools to understand where this compound exerts its effects. nih.gov

Recombinant Receptor Expression Systems for Functional Studies (e.g., HEK293 cells)

To functionally characterize the cloned Stick Insect AKH receptor and analyze its interaction with Hypertrehalosaemic Factor II, researchers utilize heterologous expression systems. nih.gov Mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are frequently used because they provide a robust and low-maintenance system for expressing recombinant proteins and are a "blank slate" lacking endogenous insect receptors. nih.govfrontiersin.org

In a key study, the cloned Carmo-AKHR was expressed in a mammalian cell line engineered to couple G-protein-coupled receptor (GPCR) activation to a Gq protein, mediating an in-vitro calcium mobilization that results in a measurable bioluminescent signal. nih.govresearchgate.net This cell-based screening assay allows for precise quantification of receptor activation in response to various ligands. nih.govresearchgate.net

Using this system, researchers confirmed that the cloned stick insect receptor is a true AKH receptor. It was potently activated by the stick insect's endogenous AKHs but not by related peptides like corazonin (Crz) or AKH/Crz-related peptide (ACP). nih.govresearchgate.netresearchgate.net Furthermore, these recombinant systems are invaluable for structure-activity relationship studies. By testing a series of synthetic analogs of the native hormone, such as those with single alanine (B10760859) substitutions, researchers can identify the specific amino acid residues on the peptide that are critical for receptor binding and activation. nih.govnih.gov For the C. morosus receptor, studies revealed that the N-terminal pGlu, Phenylalanine at position 4 (Phe⁴), and Tryptophan at position 8 (Trp⁸), along with the C-terminal amide group, are essential for its activation. nih.govresearchgate.net

Gene Editing Approaches in Model Insect Systems (e.g., CRISPR/Cas9 in Drosophila)

While gene editing in the stick insect itself is not yet common, advanced techniques like CRISPR/Cas9 applied in model organisms, particularly Drosophila melanogaster, provide powerful insights into the function of the broader AKH family. nih.govnih.govcabidigitallibrary.org The CRISPR/Cas9 system allows for precise, targeted genome modifications, including gene knockouts, to study the resulting phenotype in a living organism. nih.govcabidigitallibrary.org

Researchers have successfully used CRISPR/Cas9 to create specific mutants for the AKH gene in Drosophila. nih.gov This involves injecting early-stage embryos with guide RNAs (gRNAs) that direct the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break. nih.govyoutube.com The cell's natural repair mechanisms can lead to small insertions or deletions that disrupt the gene's function, creating a knockout. nih.gov

By generating flies that lack a functional AKH peptide, scientists can definitively probe its physiological roles. nih.gov Studies on these Drosophila AKH mutants have shown that the hormone is crucial for regulating body fat content, hemolymph sugar levels, and managing nutritional and oxidative stress in adult flies. sdbonline.orgnih.gov These genetic loss-of-function analyses provide conclusive evidence that complements and validates findings from earlier studies that relied on peptide injections. nih.gov The results from these model systems are highly relevant for understanding the function of this compound, given the conserved role of AKH signaling across insect species. sdbonline.orgnih.gov

Computational and Structural Biology Approaches

Computational methods are increasingly used to complement experimental work by providing structural insights into the interaction between neuropeptides and their receptors, accelerating research and guiding experimental design. issaasphil.org

Homology Modeling of Adipokinetic Hormone Receptors

In the absence of experimentally determined 3D structures for most insect GPCRs, homology modeling is a powerful computational tool to predict their three-dimensional architecture. issaasphil.orgfrontiersin.org This method relies on using the known crystal structure of a related protein (a template) to build a model of the target protein, such as the AKH receptor. issaasphil.org The accuracy of the model depends heavily on the sequence similarity between the target and the template.

The process involves:

Template Selection: Identifying one or more solved protein structures with the highest amino acid sequence similarity to the target receptor, often vertebrate GPCRs like the gonadotropin-releasing hormone (GnRH) receptor, to which insect AKH receptors are evolutionarily related. researchgate.netsdu.dk

Sequence Alignment: Aligning the amino acid sequence of the target receptor (e.g., Carmo-AKHR) with the template sequence.

Model Building: Constructing the 3D model of the target receptor based on the alignment and the template's structural coordinates.

Refinement and Validation: Evaluating the quality of the generated model using various stereochemical and energy-based checks.

Homology models of AKH receptors provide a structural framework to visualize the transmembrane helices and the potential ligand-binding pocket, offering crucial hypotheses about how this compound might interact with its receptor. issaasphil.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Analysis

Once a homology model of the AKH receptor is available, molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding of this compound. issaasphil.orgmdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation and conformation of a ligand (the peptide) when it binds to a receptor. issaasphil.orgmdpi.com The simulation places the flexible peptide into the binding site of the receptor model and scores the different poses based on their calculated binding affinity. issaasphil.org This analysis can identify the specific amino acid residues in the receptor's binding pocket that are likely to form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the peptide. issaasphil.orgbiotechrep.ir

Molecular Dynamics (MD) Simulations are then used to refine the docked complex and assess its stability over time. mdpi.comchemrxiv.org An MD simulation calculates the motion of every atom in the peptide-receptor complex within a simulated physiological environment. mdpi.com By running the simulation for nanoseconds, researchers can observe how the ligand "settles" into the binding pocket and confirm the stability of the interactions predicted by docking. mdpi.combiotechrep.ir This approach can also reveal conformational changes in the receptor upon peptide binding, providing a dynamic view of the activation mechanism. biotechrep.ir Together, these computational methods are instrumental in interpreting experimental structure-activity data and guiding the design of novel agonists or antagonists for pest control. nih.govissaasphil.org

Current Research Gaps and Future Directions in Stick Insect Hypertrehalosaemic Factor Ii Studies

Elucidating Remaining Unresolved Aspects of Peptide Biosynthesis and Post-Translational Modifications

The final structure of Carmo-HrTH-II, a decapeptide with blocked N- and C-termini (pyroglutamate and amidation, respectively), is known. nih.gov These modifications are crucial for protecting the peptide from degradation by exopeptidases and are essential for receptor activation. frontiersin.org However, the complete biosynthetic pathway remains a "black box" in Carausius morosus.

Insect neuropeptides are synthesized as larger, inactive prepropeptides that undergo a series of enzymatic processing steps within the secretory pathway to yield the mature, active peptide. neurostresspep.euresearchgate.net This process typically involves cleavage at specific mono- or dibasic sites (like KR or RR) by prohormone convertases. neurostresspep.eu A significant research gap is the identification and sequencing of the akh gene in C. morosus. Cloning this gene would reveal the full sequence of the Carmo-HrTH-II preprohormone, including the signal peptide, the hormone sequence itself, and any associated peptides that might be co-released and have their own biological functions, a phenomenon seen with the Adipokinetic Hormone Precursor Related Peptide (APRP) in other insects. sdbonline.org

Future research should focus on:

Cloning and sequencing the akh gene from C. morosus corpora cardiaca. This would provide the definitive blueprint of the Carmo-HrTH-II precursor.

Identifying the specific prohormone convertases (e.g., furin-like enzymes) and other processing enzymes (e.g., carboxypeptidases, peptidylglycine alpha-amidating monooxygenase) responsible for its maturation in C. morosus.

Investigating the potential biological activity of any precursor-related peptides, which are currently unknown for this species.

Comprehensive Mapping of Intracellular Signal Transduction Networks in Carausius morosus

The receptor for Carmo-HrTH-II (Carmo-AKHR) has been identified as a G protein-coupled receptor (GPCR). nih.govnih.gov Studies using heterologous expression systems have shown that it couples to a Gαq protein, leading to the mobilization of intracellular calcium (Ca²⁺) upon activation. nih.govnih.govpnas.org This aligns with the broader understanding of AKH receptor signaling, which can involve both Ca²⁺ and cyclic AMP (cAMP) as second messengers. sdbonline.orgnih.gov In the fat body, these signals ultimately activate enzymes like glycogen (B147801) phosphorylase and triglyceride lipases to mobilize energy. nih.govmdpi.com

However, a detailed map of the signaling network in C. morosus fat body cells is far from complete. The specific G protein subtype(s) activated in vivo, the downstream effectors of Ca²⁺ (such as Protein Kinase C or Calmodulin-dependent protein kinases), and the potential for cAMP pathway involvement have not been fully characterized. sdbonline.org Furthermore, there is significant potential for crosstalk with other major metabolic signaling pathways, such as the insulin/IGF signaling (IIS) and AMPK pathways, which are known to interact with AKH signaling in other insects. pnas.org

Future directions should include:

Utilizing advanced techniques like FRET-based biosensors in C. morosus cells to directly measure the activation of specific G proteins (Gαq, Gαs, Gαi) and the production of second messengers (Ca²⁺, cAMP, diacylglycerol) in real-time.

Identifying and characterizing the downstream kinases and phosphatases that are activated by Carmo-HrTH-II signaling and mediate the phosphorylation of key metabolic enzymes.

Investigating the molecular points of crosstalk between the Carmo-AKHR pathway and other signaling networks to understand how metabolic signals are integrated.

Understanding the Pleiotropic Effects and Integrative Physiological Roles in Insect Life Cycles

While Carmo-HrTH-II is named for its hypertrehalosaemic effect, the AKH family of peptides are known to be pleiotropic, influencing a wide array of physiological processes beyond simple energy mobilization. In various insects, AKHs have been implicated in stimulating locomotion and foraging, modulating immune responses, and playing a critical role in reproduction by providing the necessary energy for processes like oogenesis and vitellogenesis. sdbonline.orgnih.govnih.govwikipedia.org

In C. morosus, a cardio-stimulatory effect has been documented, but the broader role of Carmo-HrTH-II across the insect's life cycle is largely unexplored. nih.gov How this hormone's function is integrated with development, reproductive output, and specific behaviors like thanatosis (feigning death), for which the stick insect is well-known, remains an open question. It is also unclear if the hormone's importance fluctuates, for example, becoming more critical during periods of nutritional stress or during specific developmental transitions.

Future research should aim to:

Correlate hemolymph titers of Carmo-HrTH-II and the expression levels of its receptor (Carmo-AKHR) with different life stages (nymphal instars, adults), reproductive states (pre-vitellogenic vs. vitellogenic females), and behavioral contexts (e.g., during thanatosis).

Investigate the role of Carmo-HrTH-II in reproductive fitness, measuring parameters like fecundity, egg viability, and oocyte development in insects where the signaling pathway is perturbed.

Explore the link between Carmo-HrTH-II and other behaviors such as locomotion, foraging, and stress responses, moving beyond its purely metabolic function.

Expanding Comparative and Evolutionary Studies within the Phasmatodea Order and Beyond

The Carmo-AKHR belongs to a large superfamily of receptors that includes receptors for corazonin (B39904), ACP, and the vertebrate gonadotropin-releasing hormone (GnRH), suggesting a deep evolutionary origin. nih.govpnas.org Phylogenetic analyses have placed the Carmo-AKHR within a distinct clade of stick insect (Phasmatodea) AKH receptors. nih.govnih.govresearchgate.net This provides a powerful framework for exploring receptor-ligand co-evolution.

The order Phasmatodea is a diverse group of insects, and recent comprehensive phylogenetic studies have greatly clarified the relationships between its major lineages. byu.edufrontiersin.orgresearchgate.net A major research gap is the lack of sequence information for AKH peptides and their receptors from a wider range of stick insect species. Such data would allow researchers to map the evolution of the hormone and its receptor onto the phylogeny of the insects themselves. This could reveal whether the evolution of the signaling system mirrors the speciation of the organisms or if there are instances of divergent or convergent evolution driven by specific physiological needs.

Future research should focus on:

Sequencing AKH peptides and receptors from a broad diversity of Phasmatodea species, representing different families and subfamilies (e.g., Lonchodinae, Necrosciinae). nih.gov

Conducting co-phylogenetic analyses to compare the evolutionary tree of the AKH/AKHR system with the organismal phylogeny of stick insects.

Performing cross-reactivity studies using heterologously expressed receptors from different stick insect species to test how ligand specificity has evolved within the order.

Development of Advanced Research Tools and Refined Experimental Models for Carausius morosus

Much of the functional work on Carmo-HrTH-II has relied on injecting the synthetic peptide and observing physiological outcomes. nih.gov While informative, this approach has limitations. The development of more sophisticated genetic tools is essential for precisely dissecting the hormone's function in vivo.

The recent successful application of CRISPR/Cas9 gene editing in another parthenogenetic stick insect, Medauroidea extradentata, represents a major breakthrough. nih.govbohrium.com This technique opens the door to creating targeted knockout or knock-in mutations in C. morosus. Generating insects that lack a functional Carmo-HrTH-II peptide or its receptor would provide the ultimate models for definitively establishing its physiological roles. The parthenogenetic reproduction of C. morosus is an advantage, as it can allow for the rapid generation of stable, isogenic mutant lines. nih.gov

Key objectives for advancing research models include:

Establishing a robust CRISPR/Cas9 protocol for Carausius morosus. This would involve optimizing methods for guide RNA delivery into eggs and screening for heritable mutations. cabidigitallibrary.org

Developing tissue-specific RNA interference (RNAi) tools to allow for the knockdown of the receptor in specific tissues (e.g., only in the fat body or the heart) to dissect its tissue-specific functions.

Q & A

Q. What methodologies are used to determine the primary structure of SIHF-II, and how is its sequence validated?

The primary structure of SIHF-II (pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-Gly-Thr-NH₂) is determined using fast atom bombardment mass spectrometry (FAB-MS) combined with metastable scans to identify fragmentation patterns . Validation involves synthesizing the peptide and confirming co-chromatography with the natural compound using reversed-phase high-performance liquid chromatography (RP-HPLC) . Biological activity assays (e.g., trehalose elevation in ligated stick insects) further confirm equivalence between synthetic and native peptides .

Q. How is the physiological role of SIHF-II assessed in insect models?

Key methods include:

- Ligated insect assays : Injecting SIHF-II into ligated stick insects to measure hemolymph trehalose levels .

- Glycogen phosphorylase activation : Quantifying enzyme activity in fat body homogenates post-injection .

- In vitro corpus cardiacum incubation : High-potassium saline stimulates peptide release, followed by RP-HPLC isolation and bioactivity testing .

Q. What techniques are employed to isolate SIHF-II from insect corpora cardiaca?

Isolation involves:

Q. How are dose-response relationships established for SIHF-II in comparative studies?

Dose-response curves are generated by injecting varying peptide amounts into cockroaches or stick insects and measuring trehalose levels. ED₅₀ values (dose producing 50% maximal response) are calculated; for SIHF-II, ED₅₀ = 0.9 pmol, demonstrating higher potency than locust adipokinetic hormone I (ED₅₀ = 5.9 pmol) . Controls include saline injections and parallel assays with structurally related peptides (e.g., cockroach hypertrehalosaemic hormones) .

Advanced Research Questions

Q. How do structural modifications (e.g., mannosylation) influence SIHF-II conformation and bioactivity?

C-mannosylation at Trp residues alters peptide conformation, as shown by NMR diffusion measurements revealing reduced hydrodynamic radius and aggregation propensity . Functional impacts are assessed via:

- Glycobiology assays : Comparing glycosylated vs. non-glycosylated peptide activity in phosphorylase activation .

- Mass spectrometry : Detecting post-translational modifications in native peptides .

Q. What experimental designs enable cross-species comparisons of SIHF-II activity within the AKH/RPCH peptide family?

- Phylogenetic analysis : Synthesizing orthologs (e.g., cockroach M I/M II, locust AKH I) and testing hypertrehalosaemic activity in heterologous species .

- Adenylate cyclase assays : Measuring cAMP production in fat body cells to link sequence variations (e.g., Pro vs. Ala at position 6) to signaling efficiency .

- Statistical rigor : Applying 4R principles (randomization, replication, reduction of variation, and representativeness) to ensure reproducibility .

Q. How can discrepancies in reported bioactivity data (e.g., ED₅₀ values) be resolved?

Discrepancies may arise from:

- Species-specific receptor affinity : Test peptides in multiple insect models .

- Aggregation states : Use dynamic light scattering or NMR to monitor peptide oligomerization, which affects bioavailability .

- Replication protocols : Adhere to NIH preclinical guidelines (e.g., detailed reporting of sample size, statistical methods, and raw data) .

Q. What strategies are recommended for studying SIHF-II’s interaction with downstream signaling pathways?

- Phosphorylase kinase assays : Measure enzyme activation in fat body homogenates .

- RNA interference (RNAi) : Knock down putative receptors to confirm SIHF-II dependency .

- Transcriptomics : Identify SIHF-II-induced gene expression changes in metabolic pathways .

Methodological Best Practices

Q. How can researchers ensure reproducibility in SIHF-II studies?

- Adhere to NIH guidelines : Report experimental conditions (e.g., insect strain, ligation methods, peptide storage) transparently .

- Validate synthetic peptides : Confirm co-elution with natural peptides via RP-HPLC and bioactivity assays .

- Data sharing : Deposit raw mass spectra, dose-response curves, and statistical analyses in public repositories .

Q. What advanced techniques are used to analyze post-translational modifications (PTMs) in SIHF-II?

- Tandem mass spectrometry (MS/MS) : Sequence PTMs like C-mannosylation using collision-induced dissociation .

- Glycosidase digestion : Treat peptides with enzymes (e.g., α-mannosidase) to confirm modification sites .

- Molecular dynamics simulations : Model PTM-induced conformational changes and predict functional impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.